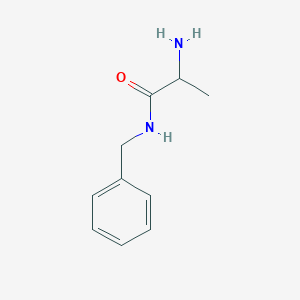

2-amino-N-benzylpropanamide

Description

Contextual Significance of 2-Amino-N-benzylpropanamide and its Stereoisomers in Modern Chemical Synthesis and Medicinal Chemistry

The significance of this compound in modern science stems largely from its role as a key intermediate and scaffold in the development of pharmacologically active compounds. ontosight.aigoogle.com Due to a chiral center at the second carbon, the compound exists as two distinct stereoisomers: (S)-2-amino-N-benzylpropanamide and (R)-2-amino-N-benzylpropanamide. cymitquimica.com This stereochemistry is a critical factor, as the biological activity of its derivatives can be highly dependent on the specific configuration. cymitquimica.comgoogle.com

In chemical synthesis, the compound serves as a precursor for more elaborate molecules. ontosight.ai For instance, the (2R)-isomer is a documented intermediate in some synthetic routes for Lacosamide, a functionalized amino acid derivative used in the treatment of epilepsy. google.comgoogleapis.com The synthesis of these isomers often begins with the corresponding stereoisomers of the amino acid alanine (B10760859), such as Boc-L-alanine or Boc-D-alanine, which are coupled with benzylamine (B48309), followed by the removal of the "Boc" protecting group. acs.orggoogle.com

In medicinal chemistry, research has heavily focused on derivatives of this compound for their potential as novel therapeutics, particularly for neurological disorders. google.comnih.gov A notable example is the derivative (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, referred to as (R)-AS-1. acs.org This compound has been identified as a potent, orally bioavailable positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2) and has demonstrated significant antiseizure properties in various animal models. acs.orgresearchgate.net The discovery highlighted that the (R)-stereoisomer was unexpectedly more potent than its (S)-counterpart, underscoring the importance of stereochemical configuration in drug design. google.com

Historical Perspectives on Related Propanamide Derivatives in Drug Discovery

The propanamide structural motif is a well-established scaffold in the history of drug discovery and has been incorporated into a wide array of therapeutic agents. ontosight.ai The versatility of the propanamide backbone allows for the introduction of various functional groups, leading to compounds with diverse biological activities. ontosight.ai

Historically, propanamide derivatives have been investigated for a range of applications:

Antimicrobial and Antifungal Agents : The inherent chemical properties of the propanamide structure, especially when combined with other functional groups like halogenated rings or imidazole (B134444) moieties, have made them candidates for developing antimicrobial and antifungal drugs. ontosight.ai

Analgesics : One of the most prominent examples of a complex propanamide derivative is Fentanyl and its analogues. These compounds, which feature a piperidine (B6355638) ring attached to a propanilamide group, are powerful synthetic opioids. nih.gov Extensive research into fentanyl derivatives has explored how modifications to the propanamide and piperidine portions affect analgesic potency. nih.gov

Anticonvulsants : The development of Lacosamide solidified the importance of functionalized amino acid derivatives with a propanamide core in neurology. googleapis.com This success spurred further investigation into similar structures, leading to the current research on compounds like this compound derivatives. researchgate.net

Other Therapeutic Areas : The propanamide scaffold has been explored in numerous other contexts, including the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and ligands for dopamine (B1211576) and serotonin (B10506) receptors, targeting conditions from pain to schizophrenia. acs.orgnih.gov

This historical context of successful drug development has established propanamide-based structures as a privileged scaffold in medicinal chemistry, paving the way for the focused investigation of specific compounds like this compound.

Overview of this compound Research Landscape

The current research landscape for this compound is dynamic, with a primary focus on synthesizing and evaluating novel derivatives for the treatment of neurological disorders, especially epilepsy. nih.govresearchgate.net Researchers are actively applying strategies of molecular hybridization, combining structural features from existing drugs to create new chemical entities with potentially improved properties. researchgate.net

The core of the research involves a multi-step process:

Chemical Synthesis : New derivatives are designed and synthesized, often starting from (R)- or (S)-2-amino-N-benzylpropanamide. acs.orggoogle.com These syntheses involve adding different chemical moieties to the core structure to explore structure-activity relationships (SAR). nih.gov The purity and structure of the final compounds are rigorously confirmed using techniques like NMR and mass spectrometry. acs.org

Biological Evaluation : The synthesized compounds undergo extensive biological testing. This includes in vivo studies using established animal models of epilepsy (e.g., maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models in mice) to assess their antiseizure activity. acs.orgresearchgate.net

Mechanism of Action Studies : For promising candidates, in vitro studies are conducted to elucidate their mechanism of action. For example, the derivative (R)-AS-1 was found to enhance glutamate (B1630785) uptake by acting as a positive allosteric modulator of the EAAT2 transporter, a novel mechanism for an antiseizure drug candidate. acs.orgresearchgate.net

Pharmacokinetic Profiling : Lead compounds are subjected to absorption, distribution, metabolism, and excretion (ADME) studies to evaluate their drug-like properties and potential for further development. acs.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-benzylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHPVAHXPQMOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Benzylpropanamide and Its Chiral Derivatives

Stereoselective Synthesis of 2-Amino-N-benzylpropanamide Enantiomers

The controlled synthesis of the individual enantiomers of this compound is crucial for its application in pharmaceuticals and other biologically active molecules. Stereoselective strategies are paramount in achieving high enantiomeric purity.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products, often employing chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.

A notable asymmetric approach involves the use of chiral Nickel(II) complexes to catalyze the reaction of N-azidoacetyl thioimides. While not a direct synthesis of this compound, this methodology provides a pathway to chiral α-azido amides, which are precursors to the desired α-amino amides. The reaction typically involves the formation of a chiral Ni(II)-enolate complex that then reacts with an electrophile. The stereoselectivity is induced by the chiral ligand coordinated to the nickel center.

The general principle of this approach is the enantioselective formation of a carbon-carbon or carbon-heteroatom bond at the α-position of an acetyl group. The azide (B81097) group serves as a masked version of the amine functionality, which can be reduced in a subsequent step to afford the primary amine. The thioimide group acts as an effective activating group for the acetyl moiety. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Table 1: Representative Nickel(II) Catalyzed Asymmetric Reactions for α-Amino Acid Derivatives

| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) |

| Chiral Ni(II)-Schiff Base Complex | Glycine Schiff base, Alkyl halide | α-Amino acid | High |

| Chiral Ni(II)-Bisimidazoline Complex | Vinyl amide, Aryl halide | α-Arylbenzamide | High |

A more direct and widely employed method for the stereoselective synthesis of this compound enantiomers is the use of commercially available chiral starting materials, such as N-tert-butoxycarbonyl (Boc)-protected D-alanine and L-alanine. This approach leverages the inherent chirality of the starting amino acid to produce the corresponding chiral amide. The synthesis involves two main steps: the coupling of the protected amino acid with benzylamine (B48309) and the subsequent removal of the Boc protecting group.

Preparation of (R)-2-Amino-N-benzylpropanamide

The synthesis of the (R)-enantiomer starts from Boc-D-alanine. The carboxylic acid of Boc-D-alanine is activated and then reacted with benzylamine to form the amide bond. A variety of coupling reagents can be employed for this purpose, such as dicyclohexylcarbodiimide (B1669883) (DCC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Following the amide coupling, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in an organic solvent.

Table 2: Synthesis of (R)-2-Amino-N-benzylpropanamide from Boc-D-alanine

| Step | Reagents and Conditions | Product | Typical Yield |

| Amide Coupling | Boc-D-alanine, Benzylamine, DCC, HOBt, DCM, rt | Boc-(R)-2-amino-N-benzylpropanamide | 85-95% |

| Boc Deprotection | Boc-(R)-2-amino-N-benzylpropanamide, TFA, DCM, rt | (R)-2-Amino-N-benzylpropanamide | 90-98% |

Preparation of (S)-2-Amino-N-benzylpropanamide

The synthesis of the (S)-enantiomer mirrors that of the (R)-enantiomer, with the exception of using Boc-L-alanine as the chiral starting material. The same coupling and deprotection methodologies are applied to achieve the desired product with high enantiomeric purity.

Table 3: Synthesis of (S)-2-Amino-N-benzylpropanamide from Boc-L-alanine

| Step | Reagents and Conditions | Product | Typical Yield |

| Amide Coupling | Boc-L-alanine, Benzylamine, EDC, HOBt, DMF, rt | Boc-(S)-2-amino-N-benzylpropanamide | 85-95% |

| Boc Deprotection | Boc-(S)-2-amino-N-benzylpropanamide, HCl in Dioxane, rt | (S)-2-Amino-N-benzylpropanamide | 90-98% |

General Synthetic Pathways to this compound and Analogues

Beyond the stereoselective methods, several general synthetic pathways can be employed for the preparation of this compound and its analogues, often resulting in racemic mixtures if achiral starting materials are used. These methods are fundamental in organic synthesis for the formation of α-amino amides.

One common approach is the amination of α-halopropanamides. For instance, 2-bromo-N-benzylpropanamide can be reacted with ammonia (B1221849) or a protected amine source to introduce the amino group. This method, however, can be prone to side reactions.

Another versatile method is the Strecker synthesis, which involves the reaction of an aldehyde (in this case, acetaldehyde) with ammonia and a cyanide source to form an α-aminonitrile, followed by hydrolysis to the corresponding α-amino acid. The amino acid can then be coupled with benzylamine as described previously.

Furthermore, various coupling reagents and protocols developed for peptide synthesis are directly applicable for the formation of the amide bond between a protected or unprotected alanine (B10760859) and benzylamine. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity.

Amide Formation via Coupling Reactions (e.g., DCC-mediated)

The formation of the amide bond in this compound derivatives is often achieved through coupling reactions. A common method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by an amine.

The general mechanism of DCC coupling involves the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine to form the desired amide and a dicyclohexylurea (DCU) byproduct. While effective, a significant drawback of using DCC is the difficulty in removing the insoluble DCU byproduct from the reaction mixture. chemistrysteps.compeptide.comnih.gov

To mitigate challenges such as byproduct removal and potential racemization, especially in peptide synthesis, DCC is often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt). peptide.comnih.gov The addition of HOBt can minimize racemization and improve the efficiency of the coupling reaction. peptide.com Alternative water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are also employed to simplify the purification process as the resulting urea (B33335) byproduct is water-soluble and can be easily removed through aqueous extraction. peptide.comnih.gov For instance, the synthesis of (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate, a precursor, can be achieved through a DCC coupling method involving Boc-protected serine and benzylamine. derpharmachemica.com

Amino Group Deprotection Strategies (e.g., TFA-mediated)

In many synthetic routes for this compound and its derivatives, the amino group of the starting amino acid is initially protected to prevent unwanted side reactions. A widely used protecting group is the tert-butyloxycarbonyl (Boc) group. The removal of this protecting group, or deprotection, is a crucial step to yield the final primary amine.

Synthesis of 2-Amino-N-benzyl-DL-propanamide

The synthesis of the racemic form, 2-Amino-N-benzyl-DL-propanamide, involves the coupling of a racemic amino acid precursor with benzylamine. This compound is commercially available and serves as a reference standard in various chemical analyses.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2-Amino-N-benzyl-DL-propanamide | 93860-70-9 | C10H14N2O | 178.23 g/mol |

Synthesis of Related N-Benzylpropanamide Intermediates and Precursors

The synthesis of chiral N-benzylpropanamide intermediates is fundamental for the production of stereospecific pharmaceuticals. These syntheses often start from chiral amino acids and involve protection, coupling, and deprotection steps.

Preparation of (R)-2-Amino-N-benzyl-3-hydroxypropanamide

(R)-2-Amino-N-benzyl-3-hydroxypropanamide is a key intermediate in the synthesis of various pharmaceutical compounds. google.com One synthetic route starts from D-serine. The process involves the esterification of D-serine, followed by a reaction with benzylamine to form the amide. google.com An alternative approach involves the reaction of Boc-protected serine with benzylamine using a coupling agent, followed by the deprotection of the amino group. derpharmachemica.com Another method involves the reduction of (2R)-2-azido-N-benzyl-3-hydroxypropanamide using a palladium-carbon catalyst and hydrogen pressure. google.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| (R)-2-Amino-N-benzyl-3-hydroxypropanamide | 175481-39-7 | C10H14N2O2 | 194.23 g/mol |

Preparation of (R)-2-Amino-N-benzyl-3-methoxypropanamide

(R)-2-Amino-N-benzyl-3-methoxypropanamide is a crucial intermediate in the synthesis of the anticonvulsant drug Lacosamide. innospk.comgoogle.com The synthesis can be achieved through various pathways. One common method involves the O-methylation of a protected (R)-2-amino-N-benzyl-3-hydroxypropanamide derivative. google.com Another approach involves the resolution of a racemic mixture of N-benzyl-2-amino-3-methoxypropionamide using a chiral resolving agent like (D)-(+)-ditoluoyl tartaric acid. google.com The desired (R)-enantiomer can then be isolated by basifying the resulting salt. google.com A patent describes a method for preparing R-(-)-2-amino-3-methoxyl-N-benzyl propionamide-D-tartrate from an (R/S)-2-amino-3-methoxyl-N-benzyl propionamide (B166681) enantiomer mixture using D-tartaric acid as a resolving agent. google.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| (R)-2-Amino-N-benzyl-3-methoxypropanamide | 196601-69-1 | C11H16N2O2 | 208.26 g/mol |

Preparation of (R)-2-Amino-3-(1H-indol-3-yl)-N-benzylpropanamide

(R)-2-Amino-3-(1H-indol-3-yl)-N-benzylpropanamide is a derivative of the amino acid tryptophan. The synthesis generally involves the coupling of N-protected tryptophan with benzylamine. The indole (B1671886) functional group presents unique challenges and opportunities in synthetic chemistry. nih.gov The synthesis of related indole derivatives often involves multi-step procedures, including the formation of the indole ring system followed by functionalization. mdpi.com

| Compound Name | Molecular Formula | Molecular Weight |

| 2-Amino-N-benzyl-3-(1H-indol-3-yl)propanamide | C18H19N3O | 293.36 g/mol |

Optimization of Synthetic Yields and Purity for Research Applications

The optimization of synthetic protocols for this compound and its chiral derivatives is critical for research applications, where high purity and consistent yields are necessary for reliable experimental outcomes. Research efforts have focused on refining reaction conditions, comparing different synthetic methodologies, and developing effective purification strategies to achieve products of exceptional quality.

Detailed research findings indicate that meticulous control over various reaction parameters—including temperature, solvent, pressure, and reagents—is essential for maximizing yield and purity. For the synthesis of related chiral structures like (R)-N-benzyl-2-amino-3-methoxypropionamide, specific conditions have been identified for different stages of the process. For instance, certain addition steps are preferably conducted at low temperatures, between 0 and 5°C, while other reactions transpire at higher temperatures, ranging from 25-45°C or even 70-77°C, to ensure the reaction proceeds to completion google.com.

The choice of solvent is also a crucial factor. Solvents such as methanol, tetrahydrofuran, and ethyl acetate (B1210297) are commonly employed depending on the specific reaction step google.com. Furthermore, processes like ammonolysis may be carried out under elevated pressure, typically around 4-5 kg, to enhance reaction efficiency google.com. The use of organic bases, for example pyridine, is often required for steps such as acetylation google.com.

Purification is a key stage for achieving the high purity required for research-grade materials. A common and effective technique is the solvent-antisolvent method. google.com. This process involves dissolving the crude compound in a suitable solvent, such as ethyl acetate, and subsequently inducing precipitation by adding an anti-solvent like hexane, in which the compound is insoluble google.com. Other methods include direct precipitation and filtration, particularly for isolating intermediate salts google.com. Through such optimized purification processes, a chemical purity of greater than 99.9% can be achieved, as measured by high-performance liquid chromatography (HPLC) google.com.

For chiral derivatives, achieving high enantiomeric purity is a primary objective. This is often accomplished through chiral resolution, where a resolving agent like D-(+)-ditoluoyl tartaric acid is used to form a diastereomeric salt with the desired enantiomer. This salt can then be selectively precipitated and isolated by filtration, yielding the target molecule with up to 100% chiral purity, thereby avoiding the need for chiral chromatographic separation methods google.com.

Comparative studies of different synthetic approaches have also been conducted for related aminobenzamide structures. In the synthesis of some 2-aminobenzamide (B116534) derivatives, conventional heating in a solvent such as dimethylformamide (DMF) was compared to microwave-assisted synthesis. The findings revealed that the conventional method, in some cases, provided superior yields nih.gov.

The following tables present data gathered from research on the synthesis of this compound derivatives and related compounds, highlighting the impact of different conditions and methodologies on reaction outcomes.

Table 1: Impact of Selected Reaction Parameters on the Synthesis of a Chiral this compound Derivative

| Reaction Step | Parameter | Condition | Purpose / Outcome | Reference |

|---|---|---|---|---|

| Halogenation | Temperature | 0 to 5°C | Control of addition reaction | google.com |

| Alkoxide Reaction | Temperature | 25-45°C | Optimal reaction rate | google.com |

| Ammonolysis | Temperature | 70-77°C | Ensure reaction completion | google.com |

| Ammonolysis | Pressure | 4-5 kg | Increase reaction efficiency | google.com |

| Acetylation | Reagent | Pyridine (Organic Base) | Facilitate acetylation | google.com |

| Chiral Resolution | Reagent | D-(+)-Ditoluoyl tartaric acid | Formation of diastereomeric salt for separation | google.com |

| Purification | Method | Solvent-antisolvent (Ethyl acetate/Hexane) | Isolation of pure intermediate | google.com |

Table 2: Comparison of Synthetic Yields for 2-Aminobenzamide Derivatives Using Conventional vs. Microwave Methods

| Compound | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|

| 2-Amino-N-(4-chlorophenyl)benzamide | Conventional Heating | 80 | nih.gov |

| 2-Amino-N-(4-chlorophenyl)benzamide | Microwave (5 min, 140 W) | 70 | nih.gov |

Ultimately, the optimization of synthesis for research applications involves a multi-faceted approach. It requires careful selection of reaction conditions and purification techniques tailored to the specific derivative being synthesized. For chiral compounds, the integration of an effective resolution step is fundamental to achieving the required enantiomeric purity.

Chemical Derivatization and Structural Modifications of 2 Amino N Benzylpropanamide

Formation of Cyclic Derivatives: Pyrrolidine-2,5-dione and Pyrrolidin-2-one Analogs

Cyclic derivatives of 2-amino-N-benzylpropanamide, particularly those incorporating a pyrrolidine ring system, have been a major focus of medicinal chemistry research. The succinimide (pyrrolidine-2,5-dione) and lactam (pyrrolidin-2-one) moieties are well-known pharmacophores in centrally acting agents.

Synthesis of N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides

The synthesis of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides is typically achieved through a two-step process starting from the corresponding amino acid derivative. In a representative synthesis, the amine precursor is first reacted with succinic anhydride to form the intermediate succinamic acid. This open-chain intermediate is then subjected to a cyclization reaction to yield the final pyrrolidine-2,5-dione product.

A common method for the cyclization step involves the use of hexamethyldisilazane (HMDS), which acts as a dehydrating agent. For instance, the synthesis of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1, follows this general pathway. The process begins with the appropriate chiral amine, which is reacted with succinic anhydride to form the corresponding amido-acid. Subsequent treatment with HMDS, often in the presence of a catalyst like zinc chloride in a solvent such as 1,4-dioxane under reflux, promotes the intramolecular cyclization to furnish the desired enantiomerically pure succinimide derivative. nih.gov

Synthesis of N-Benzyl-(2-oxopyrrolidin-1-yl)propanamides

The synthesis of N-benzyl-(2-oxopyrrolidin-1-yl)propanamides can be accomplished by creating a pyrrolidin-2-one ring from the primary amine of this compound. A feasible synthetic route involves a two-step sequence starting with the acylation of this compound with 4-chlorobutyryl chloride. This reaction forms an N-(4-chlorobutanoyl) intermediate. The subsequent intramolecular cyclization of this intermediate, typically promoted by a base, leads to the formation of the desired N-benzyl-(2-oxopyrrolidin-1-yl)propanamide. This strategy has been applied to the synthesis of similar pyrrolidin-2-one derivatives, such as levetiracetam, from (S)-2-aminobutyramide hydrochloride and 4-chlorobutyryl chloride. googleapis.com

Recent studies have also explored the synthesis of pyrrolidin-2-one analogs from active pyrrolidine-2,5-dione compounds to evaluate the role of the dione as a pharmacophore. nih.gov This modification aims to approximate the structure of new compounds to that of established drugs like levetiracetam. nih.gov The synthesis of these analogs has been reported to proceed in good yield, typically over 70%. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-2,5-dione Derivatives

Structure-activity relationship (SAR) studies on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives have revealed important insights into their anticonvulsant properties. The pyrrolidine-2,5-dione ring is a core fragment in many compounds with diverse therapeutic activities, including anticonvulsant, antipsychotic, and antidepressant effects. nih.gov

Research has shown that compounds like N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) exhibit a broad spectrum of anticonvulsant activity in various animal models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (s.c. PTZ) test, and the 6-Hz seizure model. chemguide.co.ukchemistrystudent.com The anticonvulsant profile of these derivatives has been found to be favorable when compared to established antiepileptic drugs like valproic acid. nih.gov

Stereochemistry plays a crucial role in the anticonvulsant activity of these derivatives. Studies on the separate enantiomers of these compounds have demonstrated that the (R)-enantiomers, such as (R)-AS-1, generally exhibit more potent antiseizure protection compared to their (S)-counterparts. khanacademy.org This stereoselectivity is a key factor in the development of new, more effective anticonvulsant agents.

The following table summarizes the anticonvulsant activity of selected N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives.

| Compound | Stereochemistry | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz (32 mA) ED₅₀ (mg/kg) | 6-Hz (44 mA) ED₅₀ (mg/kg) |

|---|---|---|---|---|---|

| AS-1 | Racemic | Data not available | Data not available | Data not available | Potent protection |

| (R)-AS-1 | R | Potent protection | Potent protection | Potent protection | Potent protection |

| (S)-AS-1 | S | Less potent than (R)-AS-1 | Less potent than (R)-AS-1 | Less potent than (R)-AS-1 | Less potent than (R)-AS-1 |

Acylation and Other Amide Modifications

Modification of the primary amino group of this compound through acylation is another important strategy for generating new derivatives with potentially enhanced biological activity.

Acetylation to 2-Acetamido-N-benzylpropanamide

The acetylation of this compound yields 2-acetamido-N-benzylpropanamide. This transformation is typically carried out using acetylating agents such as acetic anhydride or acetyl chloride. The reaction can be performed in the presence of a base, which can be either organic or inorganic. google.com Suitable solvents for this reaction include ethers like tetrahydrofuran, nitriles such as acetonitrile, and esters like ethyl acetate (B1210297). google.com The reaction temperature is generally maintained between 10-35°C. google.com

Derivatives of N-benzyl-2-acetamidopropionamide have been shown to be potent anticonvulsants. nih.gov For example, N-benzyl-2-acetamido-3-methoxypropionamide has demonstrated highly potent activity in the maximal electroshock-induced seizure test, with its (R)-stereoisomer being the more active enantiomer. nih.gov

The following table provides data on the anticonvulsant activity of selected 2-acetamido-N-benzylpropanamide derivatives.

| Compound | Stereochemistry | MES ED₅₀ (mg/kg, i.p. mice) | MES ED₅₀ (mg/kg, p.o. rats) | Protective Index (PI) (mice, i.p.) | Protective Index (PI) (rats, p.o.) |

|---|---|---|---|---|---|

| N-benzyl-2-acetamido-3-methoxypropionamide | Racemic | 8.3 | 3.9 | Data not available | Data not available |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | R | 4.5 | Data not available | 6.0 | >130 |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | S | >100 | Data not available | Data not available | Data not available |

| N-benzyl-2-acetamido-3-ethoxypropionamide | Racemic | 17.3 | 19 | Data not available | Data not available |

Reaction with Carboxylic Acid Chlorides (e.g., 4-chlorobutanoic acid chloride)

The reaction of this compound with carboxylic acid chlorides, such as 4-chlorobutanoic acid chloride (also known as 4-chlorobutyryl chloride), is a standard method for forming an amide bond. This nucleophilic acyl substitution reaction involves the attack of the primary amine on the electrophilic carbonyl carbon of the acid chloride. chemguide.co.ukjove.com The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrogen chloride byproduct. commonorganicchemistry.com

This reaction yields N-(1-(benzylamino)-1-oxopropan-2-yl)-4-chlorobutanamide. This intermediate is of particular interest as it can be used for the synthesis of cyclic derivatives, as mentioned in section 3.1.2. A similar reaction between (S)-2-aminobutyramide hydrochloride and 4-chlorobutyryl chloride is a key step in the synthesis of the anticonvulsant drug levetiracetam. googleapis.com

Table of Chemical Compounds

| Chemical Name |

| This compound |

| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide |

| Pyrrolidine-2,5-dione |

| Pyrrolidin-2-one |

| (R)-N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide |

| Succinic anhydride |

| Hexamethyldisilazane |

| Zinc chloride |

| 1,4-dioxane |

| N-Benzyl-(2-oxopyrrolidin-1-yl)propanamide |

| 4-chlorobutyryl chloride |

| N-(4-chlorobutanoyl) intermediate |

| Levetiracetam |

| (S)-2-aminobutyramide hydrochloride |

| Valproic acid |

| 2-Acetamido-N-benzylpropanamide |

| Acetic anhydride |

| Acetyl chloride |

| Tetrahydrofuran |

| Acetonitrile |

| Ethyl acetate |

| N-benzyl-2-acetamido-3-methoxypropionamide |

| N-(1-(benzylamino)-1-oxopropan-2-yl)-4-chlorobutanamide |

| 4-chlorobutanoic acid chloride |

Substitution on the Benzyl (B1604629) Moiety and Side Chains

Strategic substitutions on the benzyl ring and modifications of the propanamide side chain are key approaches to modulate the physicochemical and pharmacological properties of this compound analogs. These modifications can influence factors such as potency, selectivity, and metabolic stability.

One area of investigation has involved the introduction of a 4-benzyloxy-benzyl moiety in place of the standard benzyl group. nih.gov Further substitutions were then made on the benzyloxy portion to study the effects of various functional groups. Research indicated that derivatives with an electron-withdrawing atom or group at the 2-position and 3-position of the benzyloxy ring showed significant activity. nih.gov Specifically, fluorine, chlorine, trifluoromethyl, and trifluoromethoxy groups were among the substituents studied. In contrast, when substitutions were made at the 4-position of the benzyloxy ring, compounds featuring a methoxy group were found to be most active. nih.gov

Another modification to the benzyl moiety involved the introduction of a fluorine atom at the 2-position of the benzylamine (B48309) fragment itself, leading to the synthesis of 2-fluoro-benzylamine derivatives. acs.org

| Core Structure Modification | Position of Substitution | Substituent Group | Reference |

|---|---|---|---|

| (4-(Benzyloxy)benzyl)propanamide | 2-position of benzyloxy | -F | nih.gov |

| (4-(Benzyloxy)benzyl)propanamide | 2-position of benzyloxy | -Cl | nih.gov |

| (4-(Benzyloxy)benzyl)propanamide | 2-position of benzyloxy | -CF₃ | nih.gov |

| (4-(Benzyloxy)benzyl)propanamide | 3-position of benzyloxy | -Cl | nih.gov |

| (4-(Benzyloxy)benzyl)propanamide | 3-position of benzyloxy | -CF₃ | nih.gov |

| (4-(Benzyloxy)benzyl)propanamide | 3-position of benzyloxy | -OCF₃ | nih.gov |

| (4-(Benzyloxy)benzyl)propanamide | 4-position of benzyloxy | -OCH₃ | nih.gov |

| N-benzylpropanamide | 2-position of benzyl | -F | acs.org |

Development of Hybrid Compounds incorporating this compound Scaffolds

The this compound scaffold has been integrated into larger, hybrid molecules to combine its structural features with those of other known pharmacophores. This molecular hybridization approach aims to create novel compounds with unique or enhanced activity profiles.

A significant area of this research involves the incorporation of the pyrrolidine-2,5-dione (succinimide) ring, a core fragment in many compounds with activity in the central nervous system. acs.orgnih.gov This led to the development of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides. nih.gov In a related strategy, the pyrrolidino-2,5-dione ring was replaced with a pyrrolidin-2-one moiety to create analogs structurally related to the antiseizure medication levetiracetam. nih.gov

The versatility of the 2-amino-N-benzylamide scaffold is further demonstrated by its conjugation to nanomaterials. In one study, 2-amino-N-benzylbenzamide, a structurally related analog, was chemically attached to short acyl-chloride multi-walled carbon nanotubes (MWCNTs). researchgate.net The resulting functionalized nanotubes were then further reacted to transform the attached amide groups into 3-benzylquinazolin-4(3H)-one derivatives, creating a complex hybrid material. researchgate.net

Another approach to hybrid compounds involves fusing the propanamide structure with other heterocyclic systems. For example, researchers have synthesized a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, creating hybrids that link the propanamide side chain to a quinoxaline ring system. mdpi.com

| Core Scaffold | Incorporated Moiety | Resulting Hybrid Compound Class | Reference |

|---|---|---|---|

| This compound | Succinimide (Pyrrolidine-2,5-dione) | N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides | acs.orgnih.gov |

| This compound | Pyrrolidin-2-one | Pyrrolidin-2-one containing propanamides | nih.gov |

| 2-Amino-N-benzylbenzamide | Multi-Walled Carbon Nanotube | Functionalized MWCNTs | researchgate.net |

| Propanamide | Quinoxaline | N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | mdpi.com |

Pharmacological Characterization and Biological Activities of 2 Amino N Benzylpropanamide and Its Derivatives

Antiseizure and Anticonvulsant Activity Profiling

Derivatives of 2-amino-N-benzylpropanamide have been evaluated in a variety of preclinical models to determine their efficacy and spectrum of activity against seizures. The R-enantiomer of AS-1, identified as (R)-AS-1, has shown robust antiseizure properties across a broad range of epilepsy models. acs.orgresearchgate.netnih.gov

The anticonvulsant effects of this compound derivatives have been confirmed in several standard acute seizure models in mice. These models are crucial for the initial screening and characterization of potential antiseizure drugs (ASDs).

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. The derivative AS-1 showed potent protection in the MES test. nih.govnih.gov

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures. AS-1 and its analogs have demonstrated significant efficacy in this model. nih.govnih.govnih.gov

6 Hz Psychomotor Seizure Model: This model is considered a valuable tool for discovering compounds with potential efficacy against pharmacoresistant focal seizures. acs.org Derivatives have shown potent activity in the 6 Hz test at both 32 mA and 44 mA stimulus intensities. nih.govacs.orgnih.gov For instance, one derivative, compound 14, showed an ED₅₀ of 31.3 mg/kg in the 6 Hz (32 mA) model and 63.2 mg/kg in the more intense 6 Hz (44 mA) model, indicating its potential against drug-resistant epilepsy. researchgate.net

The following table summarizes the efficacy of a representative derivative, AS-1, in these acute seizure models.

| Model | ED₅₀ (mg/kg) |

| Maximal Electroshock (MES) | 49.6 |

| Subcutaneous Pentylenetetrazole (scPTZ) | 67.4 |

| 6 Hz (32 mA) | 31.3 |

| 6 Hz (44 mA) | 63.2 |

| Data represents efficacy for a potent derivative of the N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide series. researchgate.net |

Beyond acute models, the efficacy of these compounds has been assessed in chronic models that reflect the long-term nature of epilepsy. The pentylenetetrazole (PTZ) kindling model involves the repeated administration of a subconvulsive dose of PTZ, which leads to a progressive intensification of seizure activity, mimicking epileptogenesis. nih.govresearchgate.net

The derivative (R)-AS-1 demonstrated robust antiseizure activity in the PTZ-kindling model in mice. acs.orgresearchgate.netnih.gov Studies have shown that AS-1 delayed the progression of kindling induced by repeated injections of PTZ at various doses, highlighting its potential to modify the development of seizure susceptibility. nih.govnih.gov

To contextualize their potential therapeutic value, derivatives of this compound have been compared with established, clinically used antiseizure drugs.

Studies revealed that the derivative AS-1 exhibited more potent protection and a more pronounced separation between anticonvulsant and neurotoxic doses compared to valproic acid (VPA). nih.gov VPA is a widely used broad-spectrum ASD, making this comparison particularly significant. nih.gov Furthermore, related compounds showed more potent efficacy or a wider spectrum of protection than several other clinically relevant ASDs, including ethosuximide, levetiracetam, and lacosamide. acs.org

The table below presents a comparison of the median effective doses (ED₅₀) of AS-1 and Valproic Acid (VPA) in different seizure models.

| Seizure Model | AS-1 ED₅₀ (mg/kg, i.p.) | Valproic Acid (VPA) ED₅₀ (mg/kg, i.p.) |

| MES | Not specified, but more potent than VPA | 252.74 |

| scPTZ | 81.12 | 239.45 |

| 6-Hz (32 mA) | Not specified, but more potent than VPA | 130.65 |

| Data from mice injected intraperitoneally (i.p.). nih.gov |

Mechanisms of Biological Action

Research into the biological activity of this compound derivatives has pointed towards novel mechanisms of action that distinguish them from many existing antiseizure drugs.

A primary mechanism identified for these compounds is the modulation of glutamate (B1630785) transporters. Glutamate is the main excitatory neurotransmitter in the brain, and its clearance from the synapse is critical for preventing excitotoxicity, a process implicated in seizures. nih.govnih.gov The excitatory amino acid transporter-2 (EAAT2), also known as GLT-1, is responsible for approximately 90% of this glutamate uptake and is primarily located on astrocytes. nih.govnih.gov

The derivative (R)-AS-1 has been identified as a highly selective, first-in-class, small-molecule positive allosteric modulator (PAM) of EAAT2. acs.orgnih.gov In vitro studies using primary glia cultures demonstrated that (R)-AS-1 enhances glutamate uptake. researchgate.netnih.gov By binding to an allosteric site, these compounds are thought to increase the transporter's efficiency in removing excess glutamate from the synaptic cleft, thereby reducing neuronal hyperexcitability. drexel.edunih.govresearchgate.net This activity represents a novel approach for seizure control, as glutamate uptake dysregulation is not specifically targeted by other currently marketed ASDs. nih.gov

The potential for these compounds to interact with metabolic enzymes has also been investigated. Such interactions are important for understanding a drug candidate's metabolic profile. In vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on the derivative AS-1 revealed specific interactions with cytochrome P450 (CYP) enzymes. The findings showed that AS-1 has no significant influence on the activity of CYP3A4 and CYP2D6 enzymes. nih.gov However, it did demonstrate moderate inhibition of the CYP2C9 enzyme at a concentration of 10 μM. nih.gov

Receptor Binding Activity

While direct receptor binding studies on this compound are not extensively available in the current body of scientific literature, research on its derivatives provides insights into the potential interactions of this chemical scaffold.

Notably, the N-acetylated derivative of this compound, known as Lacosamide, has been studied for its interaction with collapsin response mediator protein 2 (CRMP-2), a protein involved in neuronal differentiation and axonal guidance. This interaction is thought to contribute to its neuroprotective effects. The binding of Lacosamide to CRMP-2 is a subject of ongoing research to fully elucidate its mechanism of action.

Furthermore, studies on other benzyl (B1604629) derivatives have indicated affinities for various receptors. For instance, certain benzyl derivatives have demonstrated binding affinity for human opioid and cannabinoid receptors, suggesting that the N-benzyl moiety can be a key structural feature for receptor interaction.

Table 1: Receptor Binding Affinity of Selected Benzyl Derivatives

| Compound Class | Receptor Subtype | Binding Affinity |

| Benzyl derivatives from Eurotium repens | Opioid (δ, κ, μ) | Active |

| Benzyl derivatives from Eurotium repens | Cannabinoid (CB1, CB2) | Active |

Note: This table is based on findings from derivatives and does not represent direct data for this compound.

Falcipain-2 (FP-2) Inhibition

Falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum, is a validated drug target. However, there are no published studies indicating that this compound or its derivatives possess inhibitory activity against Falcipain-2. The classes of compounds that have been investigated as Falcipain-2 inhibitors, such as chalcones and thiosemicarbazones, are structurally distinct from this compound.

Neuroprotective Effects

The neuroprotective effects of this compound are primarily inferred from studies on its N-acetylated derivative, Lacosamide. Lacosamide has demonstrated neuroprotective properties in various preclinical models. Its proposed mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which can help in reducing neuronal hyperexcitability. Additionally, its interaction with CRMP-2 is believed to play a role in its neuroprotective capabilities. These findings suggest that the core structure of this compound may be a valuable scaffold for the development of neuroprotective agents.

Anti-inflammatory Properties of Derivatives

While direct studies on the anti-inflammatory properties of this compound are limited, research on related benzamide (B126) derivatives suggests a potential for this class of compounds to exhibit anti-inflammatory activity. For instance, certain N-substituted benzamides have been shown to inhibit the production of pro-inflammatory cytokines. The mechanism for some benzamides involves the inhibition of the transcription factor NF-kappaB, a key regulator of the inflammatory response. These findings provide a basis for investigating the potential anti-inflammatory effects of novel derivatives of this compound.

Other Reported Biological Activities (e.g., Antimicrobial, Anticancer)

Derivatives of N-benzyl amides have been reported to possess other biological activities, including antimicrobial and anticancer effects.

In the realm of anticancer research , N-benzyl amides of salinomycin have demonstrated potent antiproliferative activity against various human cancer cell lines, including drug-resistant ones. The substitution pattern on the benzyl ring was found to influence the anticancer potency.

Regarding antimicrobial activity , some salinomycin N-benzyl amides have also shown interesting antibacterial activity. Furthermore, other heterocyclic systems that can be synthesized from related precursors, such as 1,3,4-oxadiazoles, are known to exhibit a broad range of biological effects, including antibacterial and antifungal activities.

Table 2: Reported Biological Activities of N-Benzyl Amide Derivatives

| Derivative Class | Biological Activity | Findings |

| Salinomycin N-benzyl amides | Anticancer | Potent antiproliferative activity against human cancer cell lines. |

| Salinomycin N-benzyl amides | Antibacterial | Exhibited interesting antibacterial activity. |

| 1,3,4-Oxadiazole derivatives | Antimicrobial | Known to possess antibacterial and antifungal properties. |

Therapeutic Potential and Medicinal Chemistry Applications

Applications in Neurological Disorders: Epilepsy, Neuropathic Pain, and Migraine

Derivatives of 2-amino-N-benzylpropanamide have demonstrated significant promise in the management of several neurological conditions, most notably epilepsy. A key derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1, has been identified as a potent anticonvulsant. researchgate.netacs.org This compound has shown a broad spectrum of activity in established preclinical seizure models, indicating its potential efficacy against various types of seizures. nih.govfigshare.com

The anticonvulsant properties of these compounds have been evaluated in several key animal models:

Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: This model is sensitive to drugs that combat absence seizures.

6 Hz Seizure Model: This test is used to screen for compounds that may be effective against treatment-resistant focal seizures.

N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides, including compound (R)-AS-1, have shown favorable anticonvulsant and safety profiles in these models. researchgate.net

| Preclinical Model | Observed Effect | Indication of Potential Efficacy |

|---|---|---|

| Maximal Electroshock (MES) | Potent Protection | Generalized tonic-clonic seizures |

| Subcutaneous Pentylenetetrazol (scPTZ) | Potent Protection | Absence seizures |

| 6 Hz Seizure Model (32 & 44 mA) | Potent Protection | Treatment-resistant focal seizures |

Beyond epilepsy, this class of compounds has shown potential in treating neuropathic pain. acs.org Research on N-benzyl 2-amino-2-(hetero)aromatic acetamides, which are structurally related to this compound, revealed that while N-acetylation was important for anticonvulsant activity, the primary amino acid derivatives displayed notable pain-attenuating effects in animal models of neuropathic pain. figshare.com Furthermore, related structures such as N-benzyl-2-amino-3-methoxy-propionamides have been investigated for their potential use as analgesics in the treatment of headaches, including migraines. nih.gov

Applications in Psychiatric Disorders: Anxiety and Depression

The link between neurological and psychiatric disorders is well-established, with conditions like epilepsy often accompanied by anxiety and depression. nih.gov The debilitating nature of uncontrolled seizures can significantly impact a patient's mental health. nih.gov Consequently, therapeutic agents developed for epilepsy are also evaluated for their potential to alleviate co-occurring psychiatric symptoms. Derivatives of 2-(2,5-dioxopyrrolidin-1-yl)propanamide are being considered for use in treating epilepsy that is associated with depressive and anxiety disorders. acs.org The development of compounds that can address both the seizures and the associated psychiatric comorbidities represents a significant therapeutic advancement.

Potential in Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's, ALS)

The therapeutic reach of this compound derivatives may extend to neurodegenerative diseases. There is growing interest in their potential application for conditions characterized by progressive neuronal loss, such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). acs.org The neuroprotective potential of these compounds is an active area of research. This exploration is part of a broader effort to find disease-modifying therapies for these currently incurable conditions. acs.org

Role as Lead Molecules in Drug Discovery and Development

In medicinal chemistry, a "lead compound" is a chemical structure that exhibits a useful pharmacological activity but requires optimization to enhance its potency, selectivity, and pharmacokinetic properties. The this compound scaffold has proven to be an excellent lead structure. Researchers have systematically modified this core to generate extensive libraries of new chemical entities. researchgate.netacs.org

This process of molecular modification has led to the discovery of compounds with potent and broad-spectrum anticonvulsant properties. nih.gov For instance, (R)-2-Amino-N-benzyl-3-methoxypropionamide is known as an impurity of Lacosamide, an established anticonvulsant drug, highlighting the clinical relevance of this chemical class. acs.org The journey from the initial this compound scaffold to highly active derivatives like (R)-AS-1 exemplifies a successful lead optimization program. researchgate.net

Development as Allosteric Modulators for Novel Therapeutic Targets

A significant breakthrough in understanding the mechanism of action for this compound class came with the discovery that (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1) functions as a positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2). researchgate.netacs.orgnih.gov EAAT2, also known as GLT-1, is a crucial glutamate (B1630785) transporter in the brain responsible for clearing excess glutamate from the synapse, thereby preventing excitotoxicity—a key factor in seizure generation.

As a PAM, (R)-AS-1 enhances the glutamate uptake of EAAT2 without directly activating the transporter itself. researchgate.netfigshare.com This allosteric modulation represents a novel mechanism of action for an antiseizure drug. acs.orgmdpi.com The compound was found to be selective for EAAT2, with no significant activity at EAAT1 or EAAT3, nor did it interact with the targets of other marketed antiseizure drugs. researchgate.netnih.gov This specificity suggests a potentially better side-effect profile and a new therapeutic strategy for epilepsy and other CNS disorders where glutamate dysregulation is implicated. researchgate.netfigshare.com

| Target | Mechanism of Action | Functional Effect |

|---|---|---|

| Excitatory Amino Acid Transporter 2 (EAAT2/GLT-1) | Positive Allosteric Modulator (PAM) | Enhances glutamate uptake from the synapse |

| Excitatory Amino Acid Transporter 1 (EAAT1) | No significant activity | N/A |

| Excitatory Amino Acid Transporter 3 (EAAT3) | No significant activity | N/A |

Repurposing Strategies for Related Compounds

Drug repurposing, or finding new uses for existing drugs, is an efficient strategy to accelerate the development of new therapies. This approach is highly relevant for N-acetylated amino acid derivatives. For example, N-acetylcysteine (NAC), a derivative of the amino acid cysteine, is a well-known antidote for acetaminophen (B1664979) overdose that is now being investigated for a wide range of neurological and psychiatric disorders due to its antioxidant and anti-inflammatory properties. nih.gov Similarly, N-acetyl-L-leucine, approved for the rare lysosomal storage disorder Niemann-Pick disease Type C, is now showing promise in preclinical models of Parkinson's disease.

This strategy of repurposing compounds with known safety profiles for new indications within CNS disorders provides a strong rationale for exploring the full therapeutic potential of derivatives related to this compound. A compound initially developed for epilepsy might be repurposed for neuropathic pain, anxiety, or even a neurodegenerative condition, based on shared pathophysiological pathways such as oxidative stress, neuroinflammation, or glutamatergic dysfunction.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug design for understanding how a potential drug molecule might interact with its biological target.

For 2-amino-N-benzylpropanamide, molecular docking simulations would be employed to predict its binding affinity and mode of interaction within the active site of a specific protein target. The process involves generating multiple possible conformations of the ligand and positioning them within the receptor's binding pocket. A scoring function is then used to estimate the strength of the interaction, with lower scores typically indicating a more favorable binding energy. Such studies on related alaninamide derivatives have been performed to explore potential anticonvulsant activity by analyzing their interactions with relevant biological targets. mdpi.com For benzamide (B126) and propanamide derivatives, docking studies have identified key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. mdpi.comresearchgate.netukm.my

Interactive Data Table: Example of Molecular Docking Results

Below is a hypothetical representation of data that would be generated from a molecular docking study.

| Target Protein | Ligand Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Example Kinase A | 1 | -7.5 | ASP-145, LYS-88, PHE-146 | ASP-145 (Amine), LYS-88 (Carbonyl) |

| Example Protease B | 1 | -6.8 | GLY-101, TRP-45 | GLY-101 (Carbonyl) |

| Example Kinase A | 2 | -7.2 | ASP-145, VAL-90 | ASP-145 (Amine) |

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide insights into molecular geometry, reactivity, and spectroscopic properties.

A key aspect of this analysis is the study of Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov For this compound, DFT calculations would determine these energy levels, the gap, and other electronic descriptors like electronegativity and chemical hardness.

Interactive Data Table: Example of Quantum Chemical Properties

This table illustrates the kind of electronic property data that would be derived from DFT calculations.

| Property | Calculated Value (Hartree) | Calculated Value (eV) | Description |

| HOMO Energy | -0.210 | -5.71 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.067 | -1.82 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 0.143 | 3.89 | Energy difference, indicating chemical reactivity |

| Electronegativity | 0.1385 | 3.77 | Measure of an atom's ability to attract shared electrons |

| Chemical Hardness | 0.0715 | 1.95 | Measure of resistance to change in electron distribution |

Topological Analysis of Intermolecular and Intramolecular Interactions (e.g., AIM, NBO)

Topological analyses like Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to understand bonding and non-covalent interactions within a molecule.

Prediction of Conformational Preferences and Stereochemical Control

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule. libretexts.org Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to the possibility of cis and trans isomers. researchgate.net

For this compound, computational methods like DFT can be used to calculate the relative energies of different rotamers and conformers. scielo.br This analysis would predict the most stable conformation in different environments (e.g., in a vacuum or in a solvent) and the energy barriers for converting between them. Understanding these preferences is critical, as only specific conformations may be able to bind effectively to a biological target.

Structure-Based Virtual Screening and Ligand Design

Structure-based virtual screening (SBVS) is a computational technique used in drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target, typically a protein with a known 3D structure. nih.gov

If this compound were identified as a fragment or scaffold of interest, it could be used as a starting point for SBVS. The core structure would be computationally modified with various chemical groups, and the resulting virtual library of new compounds would be docked into the target's binding site. frontierspartnerships.org This process helps prioritize which new derivatives should be synthesized and tested, accelerating the design of more potent and selective ligands.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-amino-N-benzylpropanamide, both ¹H NMR and ¹³C NMR would be utilized to map the carbon and hydrogen framework of the molecule.

¹H NMR spectroscopy would provide information on the chemical environment, number, and connectivity of protons. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methine proton at the chiral center, the methylene (B1212753) protons of the benzyl group, the methyl protons, and the amine and amide protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical in assigning each proton to its specific position in the molecule.

¹³C NMR spectroscopy would complement the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, the chiral carbon, the methylene carbon, and the methyl carbon would be identified, confirming the carbon skeleton of the compound.

A hypothetical data table for the NMR characterization is presented below.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Aromatic-H | Data not available | Carbonyl-C | Data not available |

| Amide-NH | Data not available | Aromatic-C | Data not available |

| Benzyl-CH₂ | Data not available | Chiral-CH | Data not available |

| Chiral-CH | Data not available | Benzyl-CH₂ | Data not available |

| Amine-NH₂ | Data not available | Methyl-CH₃ | Data not available |

| Methyl-CH₃ | Data not available |

Mass Spectrometry (LC-MS, HRMS, ESI-QTOF)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, various MS techniques would be employed.

Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to determine the molecular weight of the compound and to assess its purity. The compound would be ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured.

High-Resolution Mass Spectrometry (HRMS) , often utilizing a time-of-flight (TOF) or Orbitrap mass analyzer, would provide a highly accurate mass measurement of the molecular ion. This data would be used to determine the elemental composition of this compound, confirming its molecular formula.

A hypothetical data table for the mass spectrometry characterization is presented below.

| Technique | Parameter | Expected Value |

| LC-MS (ESI+) | [M+H]⁺ | Data not available |

| HRMS | Calculated m/z for C₁₀H₁₅N₂O⁺ | Data not available |

| Found m/z | Data not available | |

| Elemental Composition | C₁₀H₁₄N₂O |

Chromatography Techniques (UPLC, Chiral HPLC, TLC) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture and are therefore crucial for determining the purity and, in the case of chiral molecules, the enantiomeric excess of this compound.

Thin-Layer Chromatography (TLC) would be used as a rapid and simple method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product.

Ultra-Performance Liquid Chromatography (UPLC) , a high-resolution separation technique, would be employed for the accurate determination of the chemical purity of this compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) would be a critical technique for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a chiral synthesis. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

A hypothetical data table for the chromatographic analysis is presented below.

| Technique | Parameter | Result |

| TLC | Retention Factor (Rf) | Data not available |

| UPLC | Purity (%) | Data not available |

| Chiral HPLC | Enantiomeric Excess (ee %) | Data not available |

X-ray Diffraction Crystallography for Absolute Configuration and Structural Confirmation

X-ray Diffraction Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its molecular structure and, for a single enantiomer, its absolute configuration. The resulting crystallographic data would include precise bond lengths, bond angles, and torsion angles, offering a complete and highly detailed picture of the molecule in the solid state.

Infrared (FT-IR) Spectroscopy in Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, C-N stretches, and the aromatic C-H and C=C stretches of the benzyl group.

A hypothetical data table for the FT-IR characterization is presented below.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine, Amide) | Data not available |

| C-H Stretch (Aromatic) | Data not available |

| C-H Stretch (Aliphatic) | Data not available |

| C=O Stretch (Amide) | Data not available |

| C=C Stretch (Aromatic) | Data not available |

| C-N Stretch | Data not available |

Emerging Research Directions and Future Perspectives

Exploration of Undocumented Biological Activities

The core structure of 2-amino-N-benzylpropanamide, which is essentially a modified amino acid, presents a versatile scaffold for interacting with biological systems. Future research will likely focus on screening the compound against a wide array of biological targets to uncover previously unknown activities.

Potential Areas of Investigation:

Neurological Disorders: Derivatives of N-benzylpropanamide have been investigated for their potential in treating neurological conditions. For instance, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been identified as a modulator of the excitatory amino acid transporter 2 (EAAT2), showing antiseizure activity in preclinical models. researchgate.net This suggests that this compound could be a starting point for exploring novel modulators of glutamate (B1630785) homeostasis, which is implicated in epilepsy, amyotrophic lateral sclerosis (ALS), and other neurodegenerative diseases. researchgate.net

Anticancer Properties: The benzamide (B126) moiety is a common feature in many anticancer agents. Research into novel 2-amino-1,4-naphthoquinone-benzamide derivatives has demonstrated potent cytotoxic activity against various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer. nih.gov These compounds were found to induce apoptosis, a key mechanism for killing cancer cells. nih.gov Future studies could explore whether this compound or its derivatives exhibit similar cytotoxic and apoptosis-inducing effects.

Enzyme Inhibition: The combination of an amino group and an amide bond makes this compound a candidate for an enzyme inhibitor, particularly for proteases or HDACs (histone deacetylases). Dual inhibitors targeting Bcr-Abl and HDACs have been successfully designed from related structures, showing promise in treating leukemia and prostate cancer. rsc.org Screening this compound against a panel of enzymes could reveal specific inhibitory activities.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of chiral amines and amides is a cornerstone of pharmaceutical chemistry. Future research will likely aim to develop more efficient, cost-effective, and environmentally friendly methods for producing this compound and its derivatives.

Key Research Goals:

Green Chemistry Approaches: Traditional synthetic methods often involve multiple steps and the use of hazardous reagents. Future routes may focus on multicomponent reactions (MCRs), which combine several reactants in a single step, improving atom economy and reducing waste. researchgate.net Catalytic methods, such as those using formic acid as a proton shuttle in amination reactions, represent another avenue for sustainable synthesis. nih.gov

Asymmetric Synthesis: For potential pharmaceutical applications, producing a single enantiomer (either R or S) is crucial. Developing novel chiral catalysts or enzymatic resolution methods to selectively synthesize the desired stereoisomer of this compound will be a significant area of focus. Methods used for synthesizing related compounds like (S)-2-aminobutanol, which involve N-alkylation followed by reduction, could be adapted. google.com

Scalability: For any compound to move towards clinical application, its synthesis must be scalable. Research will be needed to transition from laboratory-scale synthesis to large-scale manufacturing processes that are both efficient and economically viable.

In-depth Mechanistic Studies of Biological Actions in Cellular and In Vivo Models

Should initial screenings identify significant biological activity, the next critical step is to understand how the compound works at a molecular and cellular level.

Target Identification: If this compound shows promise, for example, as an antiseizure agent, researchers would need to identify its precise molecular target. This could involve techniques like affinity chromatography, genetic screening, or computational docking studies to determine if it interacts with receptors, ion channels, or enzymes like EAAT2. researchgate.net

Cellular Pathway Analysis: Once a target is identified, studies in cultured cells would elucidate the downstream effects. For instance, if the compound induces apoptosis in cancer cells, research would focus on which signaling pathways (e.g., caspase activation, mitochondrial disruption) are involved. nih.gov

In Vivo Efficacy and Pharmacokinetics: Animal models are essential to confirm the compound's effects in a living organism. These studies would assess the compound's efficacy in disease models (e.g., seizure models in mice) and determine its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADMET). researchgate.netnih.gov

Design and Synthesis of Next-Generation Derivatives with Improved Pharmacological Profiles

The initial molecule, this compound, often serves as a "hit" or "lead" compound. Medicinal chemists will then systematically modify its structure to improve its properties, a process known as structure-activity relationship (SAR) studies.

Table 1: Potential Modifications and Desired Outcomes

| Molecular Scaffold Modification | Target Property Improvement | Rationale |

| Altering the Benzyl (B1604629) Group | Potency, Selectivity, Solubility | Adding substituents (e.g., fluorine, methoxy) to the phenyl ring can alter electronic properties and how the molecule binds to its target. |

| Modifying the Propanamide Core | Bioavailability, Stability | Replacing the methyl group with other alkyl or functional groups can affect metabolic stability and cell permeability. |

| Substituting the Amino Group | Binding Affinity, Reduced Toxicity | Converting the primary amine to a secondary or tertiary amine, or incorporating it into a heterocyclic ring, can fine-tune binding interactions. |

| Creating Prodrugs | Drug Delivery, Oral Bioavailability | Attaching a temporary functional group that is cleaved in vivo to release the active drug can improve absorption and distribution. |

These modifications aim to create derivatives with enhanced potency, greater selectivity for the biological target, improved metabolic stability, and better oral bioavailability. rsc.org

Translational Research Towards Preclinical and Clinical Development

Translational research acts as the critical bridge between basic science discoveries and their application in human medicine. nih.govproventainternational.com If this compound or a derivative shows strong potential in preclinical models, a rigorous development pathway would be initiated.

The translational path involves several key stages:

Lead Optimization: Refining the chemical structure to create a final drug candidate with the best possible balance of efficacy, safety, and drug-like properties. nih.gov

Formal Preclinical Studies: Conducting toxicology and safety studies under Good Laboratory Practice (GLP) conditions to ensure the compound is safe enough for human trials. nih.gov This stage is crucial, as nine out of ten drug candidates fail during clinical trials, often due to issues that could be identified earlier. nih.gov

Investigational New Drug (IND) Application: Submitting all preclinical data to a regulatory agency (like the FDA in the United States) to request permission to begin clinical trials in humans.

Clinical Trials (Phase I, II, III): A multi-phase process of testing the drug in human volunteers and patients to evaluate its safety, dosing, and effectiveness for the target disease. dndi.org

The ultimate goal of this extensive research and development process is to determine if the initial promise of a compound like this compound can be translated into a safe and effective therapy for patients. proventainternational.com

Q & A

Q. How can researchers investigate synergistic effects with other bioactive molecules?

- Methodological Answer : Use combination index (CI) models (Chou-Talalay method) in cell viability assays. Synergy is confirmed if CI <1. Mechanistic studies (e.g., RNA-seq) identify pathways modulated by the combination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.